1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-

Liquid Crystals Mesomorphism Thermotropic Phases

1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- (CAS 142967-29-1) is a 3,5-diaryl-substituted pyrazole derivative featuring two p-octyloxyphenyl groups symmetrically attached to the central pyrazole ring. Its molecular formula is C₃₁H₄₄N₂O₂ with a molecular weight of 476.7 g/mol.

Molecular Formula C31H44N2O2
Molecular Weight 476.7 g/mol
CAS No. 142967-29-1
Cat. No. B12551805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-
CAS142967-29-1
Molecular FormulaC31H44N2O2
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCCCCCC
InChIInChI=1S/C31H44N2O2/c1-3-5-7-9-11-13-23-34-28-19-15-26(16-20-28)30-25-31(33-32-30)27-17-21-29(22-18-27)35-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3,(H,32,33)
InChIKeyPGRNTWRDLLXNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- (CAS 142967-29-1): Chemical Identity and Baseline Characteristics for Procurement


1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- (CAS 142967-29-1) is a 3,5-diaryl-substituted pyrazole derivative featuring two p-octyloxyphenyl groups symmetrically attached to the central pyrazole ring. Its molecular formula is C₃₁H₄₄N₂O₂ with a molecular weight of 476.7 g/mol . The compound belongs to the class of 3,5-bis(4-alkyloxyphenyl)pyrazoles, a series that has been systematically investigated for mesomorphic (liquid crystalline) properties. The long octyloxy chains (C8) confer specific thermotropic behavior, making this compound distinct within its homologous series for applications requiring controlled phase transitions and molecular ordering [1][2].

Why Generic Substitution Fails for 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-: Chain-Length Specificity in Liquid Crystalline and Coordination Applications


In the 3,5-bis(4-alkyloxyphenyl)pyrazole series, the length of the alkoxy chain is a critical determinant of mesomorphic behavior and complexation properties. Compounds with shorter chains (n=3–5) typically exhibit only nematic or smectic A phases, whereas those with longer chains (n=6–8) display more complex smectic polymorphism, including smectic C phases [1]. The octyloxy derivative (n=8) specifically enables the formation of well-ordered smectic A and smectic C mesophases, a property not shared by shorter-chain analogs. Furthermore, the steric and electronic profile of the octyloxy group directly influences the geometry and luminescence of gold(I) complexes, as demonstrated by crystallographic and photophysical studies [2]. Generic substitution with a butoxy (n=4) or hexyloxy (n=6) analog would fundamentally alter the material's phase behavior and coordination chemistry, leading to unpredictable performance in liquid crystal devices or luminescent materials. The quantitative evidence below establishes the precise, chain-length-dependent differentiation that mandates procurement of the exact octyloxy-substituted compound.

Quantitative Differentiation of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-: Chain-Length Dependent Mesomorphism and Structural Impact in Gold(I) Complexes


Mesomorphic Phase Behavior: Octyloxy (C8) Enables Smectic C Polymorphism Not Accessible to Shorter Chain Analogs

The 3,5-bis(4-octyloxyphenyl)pyrazole (n=8) exhibits both smectic A (SmA) and smectic C (SmC) mesophases. In contrast, the butoxy (n=4) and pentyloxy (n=5) analogs display only a nematic or smectic A phase, lacking the additional smectic C phase. This chain-length-dependent phase polymorphism is directly reported in the seminal 1992 study by Bartulin et al., which systematically characterized the entire homologous series from n=3 to n=8 [1].

Liquid Crystals Mesomorphism Thermotropic Phases

Transition Temperature Elevation: Octyloxy (C8) Pyrazole Shows Higher Clearing Points than Corresponding Isoxazole

Across the homologous series, pyrazole derivatives consistently exhibit higher transition temperatures compared to their isoxazole counterparts with identical alkoxy chain lengths. For the octyloxy-substituted pair, the pyrazole-based compound shows a higher clearing point (isotropization temperature) than the corresponding 3,5-bis(4-octyloxyphenyl)isoxazole. This trend is attributed to stronger intermolecular hydrogen bonding in the pyrazole ring [1][2].

Thermotropic Liquid Crystals Phase Transition Temperatures Heterocyclic Comparison

Gold(I) Complexation: Octyloxy Derivative Forms Unique Hydrogen-Bonded Adduct [Au(pzop2)(PPh3)]·(Hpzop2) with Distinct Luminescence

The reaction of [Au(NO₃)(PPh₃)] with 3,5-bis[4-(octyloxy)phenyl]-1H-pyrazole (Hpzop2) yields the binuclear complex [{Au(pzop2)(PPh₃)}₂] (2). Further reaction with additional Hpzop2 produces the hydrogen-bonded adduct [Au(pzop2)(PPh₃)]·(Hpzop2) (4), whose X-ray crystal structure reveals a specific H-bond interaction between the monomeric gold complex and the free pyrazole ligand. This supramolecular arrangement directly influences the luminescence properties of the gold(I) center. Complexes derived from butoxy (n=4) and hexyloxy (n=6) analogs were also prepared, but the octyloxy derivative exhibits distinct aurophilic and hydrogen-bonding interactions due to its longer, more flexible alkyl chains, which affect crystal packing and solid-state emission [1].

Coordination Chemistry Gold(I) Complexes Luminescence Crystal Engineering

Crystal Structure of Pyridyl-Functionalized Derivative: Octyloxy Chains Dictate Molecular Conformation and Packing

The crystal structure of 2-[3,5-bis(4-octyloxyphenyl)pyrazol-1-yl]pyridine (C₃₆H₄₇N₃O₂) has been determined by single-crystal X-ray diffraction. The octyloxy chains adopt a specific extended conformation that influences the overall molecular geometry and crystal packing. While direct comparative crystallographic data for shorter-chain analogs is not available in the same study, the length of the octyloxy chain is a key structural parameter governing the dihedral angles between the pyrazole ring and the attached phenyl groups, as well as the interdigitation of alkyl chains in the solid state [1].

X-ray Crystallography Molecular Conformation Crystal Engineering

High-Value Application Scenarios for 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- Based on Quantitative Differentiation Evidence


Ferroelectric Liquid Crystal Displays (FLCDs) and Electro-Optic Devices Requiring Smectic C Polymorphism

The octyloxy derivative's ability to form both smectic A and smectic C mesophases makes it a candidate for chiral smectic C* mixtures used in ferroelectric liquid crystal displays. The presence of the tilted SmC phase, which is absent in shorter-chain analogs (n=4,5), is a prerequisite for ferroelectric switching. Procurement of the n=8 compound is therefore essential for formulating FLCD materials with fast response times and bistable switching characteristics [1].

High-Temperature Liquid Crystal Sensors and Optical Shutters

Due to the higher clearing points of pyrazole derivatives relative to their isoxazole counterparts, the octyloxy-substituted pyrazole is better suited for liquid crystal devices that must operate reliably at elevated temperatures (e.g., automotive dashboard displays, industrial process monitoring sensors). The wider thermal stability window reduces the risk of isotropic phase transition under thermal stress, ensuring consistent electro-optic performance [1][2].

Luminescent Gold(I) Complexes for OLEDs and Supramolecular Photonic Materials

The octyloxy derivative serves as a specific precursor for the synthesis of the hydrogen-bonded gold(I) complex [Au(pzop2)(PPh₃)]·(Hpzop2), which exhibits unique solid-state luminescence dictated by aurophilic and hydrogen-bonding interactions. Researchers aiming to reproduce or build upon this photophysical behavior must procure the exact octyloxy-substituted ligand, as shorter-chain analogs yield different crystal packing and emission properties [3].

Crystal Engineering and Supramolecular Synthon Design

The well-characterized crystal structure of the octyloxy derivative and its pyridyl-functionalized analog provides a reliable platform for designing hydrogen-bonded networks and coordination polymers. The extended octyloxy chains promote interdigitation and lamellar packing motifs that are integral to the observed supramolecular architectures. Substitution with a shorter-chain ligand would disrupt these packing forces, leading to unpredictable crystallization outcomes [4].

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